Cas no 187617-06-7 (2-(2-Chlorophenyl)-4'-iodoacetophenone)

2-(2-Chlorophenyl)-4'-iodoacetophenone is a halogenated aromatic ketone compound with a molecular formula of C₁₄H₁₀ClIO. Its structure features a chlorophenyl group at the 2-position and an iodo-substituted acetophenone moiety, making it a versatile intermediate in organic synthesis. The presence of both chlorine and iodine substituents enhances its reactivity in cross-coupling reactions, such as Suzuki or Ullmann couplings, facilitating the construction of complex aromatic systems. This compound is particularly valuable in pharmaceutical and materials science research, where halogenated precursors are often required for further functionalization. Its well-defined crystalline properties and stability under standard conditions ensure reliable handling and storage for laboratory applications.
2-(2-Chlorophenyl)-4'-iodoacetophenone structure
187617-06-7 structure
Product name:2-(2-Chlorophenyl)-4'-iodoacetophenone
CAS No:187617-06-7
MF:C14H10ClIO
MW:356.586075305939
MDL:MFCD02260704
CID:907459
PubChem ID:19365962

2-(2-Chlorophenyl)-4'-iodoacetophenone Chemical and Physical Properties

Names and Identifiers

    • 2-(2-chlorophenyl)-1-(4-iodophenyl)ethanone
    • 2-(2-Chlorophenyl)-4'-iodoacetophenone
    • 2-((TERT-BUTOXYCARBONYLAMINO)METHYL)-3H-BENZO[D]IMIDAZOLE-5-CARBOXYLIC ACID
    • 2-(2-CHLOROPHENYL)-1-(4-IODOPHENYL)ETHAN-1-ONE
    • DTXSID50598407
    • 2-(2-Chlorophenyl)-4/'-iodoacetophenone
    • AKOS009337481
    • MFCD02260704
    • GGVAYPSSRZMYSJ-UHFFFAOYSA-N
    • SCHEMBL7264886
    • 187617-06-7
    • MDL: MFCD02260704
    • Inchi: InChI=1S/C14H10ClIO/c15-13-4-2-1-3-11(13)9-14(17)10-5-7-12(16)8-6-10/h1-8H,9H2
    • InChI Key: GGVAYPSSRZMYSJ-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C(=C1)CC(=O)C2=CC=C(C=C2)I)Cl

Computed Properties

  • Exact Mass: 355.94600
  • Monoisotopic Mass: 355.94649g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 261
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • Density: 1.653
  • Boiling Point: 425.9°C at 760 mmHg
  • Flash Point: 211.4°C
  • Refractive Index: 1.648
  • PSA: 17.07000
  • LogP: 4.37000

2-(2-Chlorophenyl)-4'-iodoacetophenone Security Information

2-(2-Chlorophenyl)-4'-iodoacetophenone Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

2-(2-Chlorophenyl)-4'-iodoacetophenone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB363822-1 g
2-(2-Chlorophenyl)-4'-iodoacetophenone; 97%
187617-06-7
1g
€544.60 2022-03-02
abcr
AB363822-2 g
2-(2-Chlorophenyl)-4'-iodoacetophenone; 97%
187617-06-7
2g
€843.90 2022-03-02
A2B Chem LLC
AE84625-2g
2-(2-Chlorophenyl)-4'-iodoacetophenone
187617-06-7 97%
2g
$790.00 2024-04-20
Crysdot LLC
CD12101938-1g
2-(2-Chlorophenyl)-4'-iodoacetophenone
187617-06-7 95+%
1g
$381 2024-07-24
Crysdot LLC
CD12101938-5g
2-(2-Chlorophenyl)-4'-iodoacetophenone
187617-06-7 95+%
5g
$1156 2024-07-24
TRC
C093730-250mg
2-(2-Chlorophenyl)-4'-iodoacetophenone
187617-06-7
250mg
$ 365.00 2022-06-06
Fluorochem
203775-1g
2-(2-chlorophenyl)-4'-iodoacetophenone
187617-06-7 97%
1g
£424.00 2022-02-28
Fluorochem
203775-2g
2-(2-chlorophenyl)-4'-iodoacetophenone
187617-06-7 97%
2g
£672.00 2022-02-28
abcr
AB363822-1g
2-(2-Chlorophenyl)-4'-iodoacetophenone, 97%; .
187617-06-7 97%
1g
€748.70 2024-04-18
abcr
AB363822-5g
2-(2-Chlorophenyl)-4'-iodoacetophenone, 97%; .
187617-06-7 97%
5g
€2356.60 2024-04-18

Additional information on 2-(2-Chlorophenyl)-4'-iodoacetophenone

Professional Introduction to Compound with CAS No.187617-06-7 and Product Name: 2-(2-Chlorophenyl)-4'-iodoacetophenone

The compound with the CAS number 187617-06-7, specifically identified as 2-(2-Chlorophenyl)-4'-iodoacetophenone, represents a significant advancement in the field of pharmaceutical chemistry and molecular synthesis. This compound has garnered considerable attention due to its versatile applications in the development of novel therapeutic agents and as a key intermediate in synthetic organic chemistry. The unique structural features of this molecule, characterized by the presence of both chloro and iodo substituents on a phenyl ring, make it a valuable building block for further chemical modifications and functionalization.

Recent research in the domain of medicinal chemistry has highlighted the potential of 2-(2-Chlorophenyl)-4'-iodoacetophenone as a precursor in the synthesis of biologically active molecules. Its molecular framework, which includes an acetophenone core, is particularly conducive to further derivatization through various organic reactions such as cross-coupling, nucleophilic substitution, and condensation reactions. These transformations enable the creation of structurally diverse compounds that can exhibit a wide range of pharmacological activities.

In particular, the iodo substituent on the aromatic ring of 2-(2-Chlorophenyl)-4'-iodoacetophenone serves as an effective handle for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern drug discovery, allowing for the rapid assembly of complex molecular architectures from simpler starting materials. The chloro group, while less reactive under similar conditions, provides an additional site for functionalization through nucleophilic aromatic substitution or metal-mediated reactions, further expanding the synthetic utility of this compound.

One of the most compelling applications of 2-(2-Chlorophenyl)-4'-iodoacetophenone is in the synthesis of kinase inhibitors, which are critical targets in oncology and inflammatory diseases. The acetophenone moiety is a well-known pharmacophore in kinase inhibitors, where it often interacts with specific residues in the ATP-binding pocket of the enzyme. By serving as a scaffold for such inhibitors, this compound has been instrumental in developing molecules with enhanced selectivity and potency against disease-causing kinases.

Moreover, recent studies have explored the use of 2-(2-Chlorophenyl)-4'-iodoacetophenone in the development of photodynamic therapy (PDT) agents. The presence of both halogen atoms can influence the electronic properties of the molecule, making it suitable for photochemical reactions that generate reactive oxygen species capable of inducing cell death in targeted tissues. This application is particularly promising in cancer treatment, where localized destruction of malignant cells is desired without affecting surrounding healthy tissue.

The compound's role as an intermediate in synthesizing heterocyclic compounds has also been extensively studied. Heterocycles are a cornerstone of modern medicinal chemistry due to their prevalence in biologically active natural products and synthetic drugs. The chloro and iodo groups on 2-(2-Chlorophenyl)-4'-iodoacetophenone allow for facile introduction into nitrogen-containing heterocycles through reductive coupling or metal-catalyzed cyclization reactions. This capability has led to the discovery of novel scaffolds with potential therapeutic value.

In conclusion, 2-(2-Chlorophenyl)-4'-iodoacetophenone (CAS No.187617-06-7) stands out as a versatile and highly functionalized compound with broad applications in pharmaceutical research and industrial synthesis. Its unique structural attributes make it an indispensable tool for chemists seeking to develop innovative molecular architectures with significant biological activity. As research continues to uncover new synthetic pathways and pharmacological applications, this compound is poised to remain at the forefront of chemical innovation.

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Amadis Chemical Company Limited
(CAS:187617-06-7)2-(2-Chlorophenyl)-4'-iodoacetophenone
A1138266
Purity:99%
Quantity:1g
Price ($):346.0